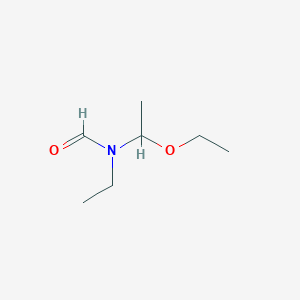
N-(1-Ethoxyethyl)-N-ethylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Ethoxyethyl)-N-ethylformamide: is an organic compound with a unique structure that includes both ethoxy and ethyl groups attached to a formamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Ethoxyethyl)-N-ethylformamide typically involves the reaction of ethyl formate with ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful control of reaction temperature and pressure to ensure high yield and purity of the product. Catalysts such as sulfuric acid or other strong acids are commonly used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: N-(1-Ethoxyethyl)-N-ethylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted formamides depending on the reagents used.
Scientific Research Applications
N-(1-Ethoxyethyl)-N-ethylformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-Ethoxyethyl)-N-ethylformamide exerts its effects involves its interaction with various molecular targets. The ethoxy and ethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The formamide group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
N-(2-Ethoxyethyl)-3-morpholinopropan-1-amine: Another compound with ethoxy and ethyl groups, used in CO2 capture technologies.
N-(2-Ethoxyethyl)-N-methylformamide: Similar structure but with a methyl group instead of an ethyl group, used in organic synthesis.
Uniqueness: N-(1-Ethoxyethyl)-N-ethylformamide is unique due to its specific combination of ethoxy and ethyl groups attached to a formamide backbone. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
105989-20-6 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-(1-ethoxyethyl)-N-ethylformamide |
InChI |
InChI=1S/C7H15NO2/c1-4-8(6-9)7(3)10-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
LPNHCQKEDQAFQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=O)C(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















